3-(furan-2-yl)-2-methylprop-2-enoic acid
Description
Properties
CAS No. |
54160-39-3 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Furan 2 Yl 2 Methylprop 2 Enoic Acid and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the α,β-unsaturated acid framework from simpler starting materials. Condensation reactions are the cornerstone of these methods, providing a powerful tool for carbon-carbon bond formation.
Condensation Reactions for α-Methyl Furanacrylic Acids
Condensation reactions are a fundamental strategy for synthesizing α,β-unsaturated carbonyl compounds. These reactions typically involve the coupling of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by dehydration.
The base-catalyzed aldol (B89426) condensation of furfural (B47365) with methyl ethyl ketone (MEK), also known as 2-butanone, serves as an initial step toward the synthesis of the target acid. In this reaction, the enolate of MEK attacks the carbonyl carbon of furfural. Due to the two possible enolates of MEK (at the methyl or methylene carbon), a mixture of products can be formed. The reaction primarily yields 4-(2-furyl)-3-methyl-3-buten-2-one, the precursor to α-methyl-2-furanacrylic acid, along with other condensation products. mdpi.comnih.govnih.gov
The reaction conditions, such as temperature and the nature of the catalyst, significantly influence the product distribution. For instance, condensation at low temperatures (0–3°C) favors the formation of the aldol addition product, 4-(2-furyl)-3-methyl-4-butanol-2-one, which can be readily dehydrated to the desired α,β-unsaturated ketone. mdpi.commdpi.com In contrast, higher temperatures tend to promote dehydration directly. mdpi.com Heterogeneous catalysts, such as magnesium-aluminum mixed oxides, have also been employed to facilitate this condensation, offering high furfural conversion and selectivity towards branched-chain products. nih.gov
| Catalyst/Base | Temperature (°C) | Primary Product | Reference |
|---|---|---|---|
| Aqueous Sodium Hydroxide | 0-3 | 4-(2-furyl)-3-methyl-4-butanol-2-one | mdpi.commdpi.com |
| Aqueous Sodium Hydroxide | 60-63 | 1-(2-furyl)-1-penten-3-one (Isomeric Product) | mdpi.com |
| MgAl Mixed Oxide (LDO3) | 120 | 4-(2-furyl)-3-methyl-3-buten-2-one (C9 Branched Ketone) | nih.gov |
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound, typically catalyzed by a weak base like an amine. wikipedia.org A well-known variant is the Doebner modification, which utilizes malonic acid as the active methylene component in the presence of a base such as pyridine. tandfonline.comorganic-chemistry.orgnih.gov This reaction proceeds via condensation followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. nih.gov
The standard Knoevenagel-Doebner reaction between furfural and malonic acid produces 3-(furan-2-yl)acrylic acid. mdpi.comnih.govresearchgate.net To synthesize the target compound, 3-(furan-2-yl)-2-methylprop-2-enoic acid, a substituted active methylene component is required. Theoretically, replacing malonic acid with methylmalonic acid (2-methylpropanedioic acid) in a Doebner-type condensation with furfural would yield the desired α-methylated product after the condensation and subsequent decarboxylation step.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| Furfural | Malonic Acid | Pyridine/Piperidine | 3-(Furan-2-yl)acrylic acid | mdpi.comnih.gov |
| Aromatic Aldehydes | Malonic Acid | Pyridine | (E)-α,β-Unsaturated carboxylic acid | nih.gov |
| Furfural | Methylmalonic Acid (Theoretical) | Pyridine/Piperidine | This compound | N/A |
Performed from Related Furan (B31954) Compounds
An alternative strategy involves the synthesis of the target acid from more complex furan-containing precursors. These methods often involve oxidation or advanced catalytic coupling reactions to introduce or modify the required functional groups.
This pathway provides a direct route to α-methyl-2-furanacrylic acid from the ketone intermediate synthesized via the furfural-MEK condensation described in section 2.1.1.1. The ketone, 4-(2-furyl)-3-methyl-3-buten-2-one, is a methyl ketone and can be oxidized to a carboxylic acid through the haloform reaction. mdpi.com Specifically, treatment of this ketone with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) results in the formation of α-methyl-2-furanacrylic acid. mdpi.comnih.govmdpi.com This transformation is efficient and directly converts the condensation product into the desired final acid. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful methods for synthesizing complex molecules, including analogues of furanacrylic acid such as furanone derivatives. One notable example is the synthesis of 4-substituted 2(5H)-furanones. tandfonline.comorganic-chemistry.orgnih.gov These compounds are valuable substructures in many biologically active natural products. organic-chemistry.org
The synthesis is achieved through a palladium-catalyzed Suzuki-type coupling reaction between 4-tosyl-2(5H)-furanone and various boronic acids. tandfonline.comorganic-chemistry.org This method is efficient and utilizes a stable and easily prepared furanone precursor (4-tosyl-2(5H)-furanone), avoiding harsh conditions or highly toxic reagents often associated with other synthetic routes. tandfonline.comorganic-chemistry.org The reaction proceeds with moderate to high yields under relatively mild conditions, typically using a palladium catalyst like PdCl₂(PPh₃)₂ in a solvent mixture at elevated temperatures. organic-chemistry.org
| Furanone Substrate | Coupling Partner | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Tosyl-2(5H)-furanone | Aryl/Alkenyl Boronic Acids | PdCl₂(PPh₃)₂ | KF, THF-H₂O, 60°C | 4-Aryl/Alkenyl-2(5H)-furanones | organic-chemistry.org |
| 4-Tosyl-2(5H)-furanone | Boronic Acids | Palladium Catalyst | Base, Solvent | 4-Substituted 2(5H)-furanones | tandfonline.comnih.gov |
| Conjugated Enynones | Organoboronic Acids | Palladium Catalyst | Oxidative Conditions | Functionalized Furan Derivatives | researchgate.net |
Synthesis of Derivatives and Analogues
The chemical scaffold of this compound allows for a variety of synthetic modifications. These derivatizations are key to expanding the chemical space and exploring the structure-activity relationships of this class of compounds. Methodologies focus on the functionalization of the carboxylic acid, alteration of the furan ring's substitution pattern, and the stereocontrolled synthesis of its geometric isomers.
Esterification is a fundamental derivatization of 3-(furan-2-yl)prop-2-enoic acids, converting the carboxylic acid into a less polar and potentially more cell-permeable functional group. A common and effective method for this transformation is reaction with an alkylating agent under basic conditions.
Research has demonstrated a straightforward procedure for synthesizing methyl esters from the corresponding 3-(furan-2-yl)propenoic acids. nih.govmdpi.com The process involves the treatment of the carboxylic acid with dimethyl sulfate (B86663) in methanol, facilitated by a base such as sodium hydroxide. mdpi.com This reaction proceeds efficiently at a moderately elevated temperature (e.g., 60 °C) to afford the desired methyl ester. mdpi.com This method is applicable to various substituted furan-based propenoic acids.
The table below summarizes examples of 3-(furan-2-yl)propenoic acids that have been successfully converted to their methyl esters using this methodology. nih.govmdpi.comresearchgate.net
| Starting Carboxylic Acid | Product (Methyl Ester) | Reference |
| 3-(Furan-2-yl)propenoic acid | Methyl 3-(furan-2-yl)propenoate | nih.gov, mdpi.com |
| 3-(2,5-Diformylfuran-3-yl)propenoic acid | Methyl 3-(2,5-diformylfuran-3-yl)propenoate | nih.gov, mdpi.com |
| 3-(Benzofuran-2-yl)propenoic acid | Methyl 3-(benzofuran-2-yl)propenoate | nih.gov, mdpi.com |
The conversion of the carboxylic acid moiety into amides, hydrazides, and other related functional groups represents another important class of derivatization. Amides are particularly significant in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.
While specific literature on the direct amidation of this compound is not widespread, standard synthetic protocols for amide bond formation are applicable. A general and effective approach involves a two-step process:
Activation of the Carboxylic Acid : The carboxylic acid is first converted to a more reactive intermediate, typically an acyl chloride. This is commonly achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with an Amine : The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.
Alternatively, peptide coupling agents can be employed for the direct, one-pot synthesis of amides from carboxylic acids and amines. Widely used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.
Related derivatizations have been reported for similar structures. For instance, the synthesis of 2-((2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides has been achieved through the cyclization of related enamino keto acids. researchgate.net Furthermore, N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides have been synthesized via the intramolecular cyclization of substituted oxobutanoic acids, demonstrating the formation of hydrazide derivatives within the broader furanone chemical class. researchgate.net
Altering the substitution pattern on the furan ring is a powerful strategy for creating structural diversity. The most direct approach to synthesizing analogues of this compound with a modified furan ring is to begin the synthesis with an appropriately substituted furan-2-carbaldehyde.
The Knoevenagel or Perkin-type condensation of a substituted furan-2-carbaldehyde with an active methylene compound (like a derivative of propanoic acid) yields the target structure with the desired substitution already in place. nih.govresearchgate.net This strategy has been used to synthesize a range of analogues from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF) and its derivatives. nih.gov
The following table details various substituted furan-2-carbaldehydes used as starting materials and the corresponding 3-(furan-2-yl)propenoic acid analogues produced. nih.govresearchgate.net
| Starting Furan-2-carbaldehyde | Resulting Acid Analogue | Reference |
| Furfural | 3-(Furan-2-yl)propenoic acid | nih.gov, researchgate.net |
| 5-(Hydroxymethyl)furan-2-carbaldehyde (5-HMF) | 3-(5-(Hydroxymethyl)furan-2-yl)propenoic acid | nih.gov, researchgate.net |
| 5-(Acetoxymethyl)furan-2-carbaldehyde | 3-(5-(Acetoxymethyl)furan-2-yl)propenoic acid | nih.gov, researchgate.net |
| 2,5-Diformylfuran | 3-(2,5-Diformylfuran-3-yl)propenoic acid | nih.gov, researchgate.net |
| Benzofuran-2-carbaldehyde | 3-(Benzofuran-2-yl)propenoic acid | nih.gov, researchgate.net |
Beyond this precursor-based approach, numerous methods exist for the synthesis of substituted furans, which could be adapted to create novel starting materials. These include phosphine-catalyzed reactions of activated alkenes and acyl chlorides, and transition metal-catalyzed cyclizations. acs.orgorganic-chemistry.org For instance, Suzuki-Miyaura coupling reactions have been utilized to introduce aryl groups onto furan-containing scaffolds. mdpi.com
The geometry of the carbon-carbon double bond in this compound is a critical structural feature. The synthesis of specific E (trans) or Z (cis) isomers is essential for investigating how stereochemistry influences biological activity and physicochemical properties.
Standard condensation reactions used to form the α,β-unsaturated carbonyl system, such as the Knoevenagel condensation between a furan-2-carbaldehyde and a substituted acetic acid derivative, often yield a mixture of E and Z isomers, or predominantly the thermodynamically more stable E-isomer. nih.gov For example, the synthesis of 3-(5-(hydroxymethyl)furan-2-yl)propenoic acid was reported to yield a mixture of E/Z isomers, whereas other analogues were isolated purely as the E-isomer. nih.govresearchgate.net A schematic representation of the synthesis of E and Z isomers of a related ketone has been illustrated in the literature. researchgate.net
Achieving high stereoselectivity requires specific synthetic strategies. The choice of reactants, base, and solvent can significantly influence the E/Z ratio in condensation reactions. For more reliable control, established olefination reactions are often employed:
The Horner-Wadsworth-Emmons (HWE) reaction: This is one of the most powerful methods for the E-selective synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. The reaction involves a stabilized phosphonate (B1237965) ylide and an aldehyde. By using specific modifications of the phosphonate reagent (e.g., Still-Gennari modification), the Z-isomer can be favored.
The Wittig Reaction: The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide. Stabilized ylides generally lead to E-alkenes, whereas non-stabilized ylides favor Z-alkenes.
While the literature reviewed did not detail a specific application of these stereoselective methods for the synthesis of this compound isomers, these established principles of organic synthesis would be the primary approach for achieving stereocontrol.
Chemical Reactivity and Mechanistic Transformations of 3 Furan 2 Yl 2 Methylprop 2 Enoic Acid
Reactions Involving the α,β-Unsaturated System
The defining feature of 3-(furan-2-yl)-2-methylprop-2-enoic acid is the carbon-carbon double bond conjugated with the carbonyl group of the carboxylic acid. This arrangement polarizes the molecule, rendering the β-carbon electrophilic and susceptible to a variety of addition reactions.
Nucleophilic Addition Reactions
The α,β-unsaturated carboxylic acid moiety is an electrophilic site amenable to nucleophilic conjugate addition, also known as Michael or 1,4-addition. wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the electron-poor β-carbon of the conjugated system. This reactivity is driven by the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes electron density from the double bond. libretexts.org
The mechanism proceeds via the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation, typically on the α-carbon, yields the saturated 1,4-adduct. wikipedia.orglibretexts.org Weaker, or "soft," nucleophiles generally favor this 1,4-addition pathway over a direct 1,2-addition to the carbonyl carbon. youtube.comjove.com Common nucleophiles capable of participating in this reaction are summarized in the table below. The presence of the methyl group at the α-position can sterically hinder the approach of bulky nucleophiles.
| Nucleophile Class | Example | Reaction Type | Expected Product |
|---|---|---|---|
| Organocuprates | Gilman reagents (R₂CuLi) | Michael Addition | 3-(Furan-2-yl)-3-alkyl-2-methylpropanoic acid |
| Enolates | Malonic esters, β-ketoesters | Michael Addition | Substituted glutaric acid derivatives |
| Amines | Secondary amines (e.g., Methylamine) | Aza-Michael Addition | 3-(Alkylamino)-3-(furan-2-yl)-2-methylpropanoic acid |
| Thiols | Thiophenols, Alkylthiols | Thia-Michael Addition | 3-(Alkylthio)-3-(furan-2-yl)-2-methylpropanoic acid |
| Cyanide | HCN, Et₂AlCN | Hydrocyanation | 3-Cyano-3-(furan-2-yl)-2-methylpropanoic acid |
Electrophilic Addition Reactions
While the electron-withdrawing nature of the carboxyl group generally deactivates the α,β-double bond towards electrophilic attack compared to simple alkenes, reactions with potent electrophiles are possible. libretexts.orglibretexts.orgpressbooks.pub A notable example is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes, which is achieved under superelectrophilic activation conditions using strong Brønsted acids like triflic acid (TfOH). nih.govmdpi.comresearchgate.net
The reaction mechanism is believed to involve the formation of highly reactive O,C-diprotonated species. nih.govresearchgate.net The superacid protonates both the carbonyl oxygen and the furan (B31954) ring, generating a dicationic intermediate. This potent electrophile then undergoes a Friedel-Crafts-type reaction with an arene at the β-carbon of the propenoic acid chain. nih.govmdpi.com This transformation results in the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
Research on the unmethylated analogue, 3-(furan-2-yl)propenoic acid, has demonstrated successful hydroarylation with various arenes, as detailed in the following table. nih.gov
| Arene | Acid Catalyst | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| Benzene | AlCl₃ | r.t., 1 h | 65 | nih.gov |
| Toluene | TfOH | 0 °C, 2 h | 98 | nih.gov |
| o-Xylene | TfOH | 0 °C, 2 h | 96 | nih.gov |
| Mesitylene | TfOH | 0 °C, 2 h | 80 | nih.gov |
| Durene | TfOH | 0 °C, 2 h | 55 | nih.gov |
Diels-Alder Cycloadditions and Related Pericyclic Reactions
The furan moiety in this compound can function as the diene component in [4+2] Diels-Alder cycloaddition reactions. rsc.orgcaltech.edu However, the reactivity of the furan ring as a diene is generally diminished by electron-withdrawing substituents, such as the 2-methylprop-2-enoic acid group. rsc.orgnih.gov This reduced reactivity stems from the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene, which weakens its interaction with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Despite this deactivation, Diels-Alder reactions with highly reactive dienophiles, such as maleimides, have been shown to proceed. rsc.orgnih.gov The reaction conditions can be optimized to enhance reactivity. Key findings include:
Catalysis: Lewis acids can catalyze the reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. caltech.edu
Solvent Effects: Using water as a solvent can lead to a substantial rate enhancement. rsc.orgnih.gov
Activation via Deprotonation: Conversion of the carboxylic acid to its corresponding carboxylate salt by adding a base (e.g., triethylamine) diminishes the electron-withdrawing effect of the substituent, thereby activating the furan ring and increasing reaction yields. nih.gov
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the resulting 7-oxabicyclo[2.2.1]heptene product. masterorganicchemistry.com
| Diene | Dienophile | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| 2-Furoic Acid | N-Methylmaleimide | H₂O, Et₃N, 50 °C, 6 h | Deprotonation to carboxylate enhances reactivity, yielding the exo-adduct. | nih.gov |
| Furan | Acrylic Acid | Lewis Acid Beta molecular sieves | Heterogeneous Lewis acids catalyze the reaction, reaching ~40% conversion in 4 hours. | caltech.edu |
| 2-Furoic Acid | N-Phenylmaleimide | H₂O/MeOH, Et₃N, 50 °C, 24 h | A cosolvent is beneficial for poorly soluble dienophiles. | nih.gov |
In addition to acting as a diene, the α,β-unsaturated system can also participate in other pericyclic reactions. For instance, the unmethylated analogue, 3-(2-furyl)acrylic acid, has been shown to undergo [2+2] photocycloaddition dimerization upon exposure to UVA light.
Radical Polymerization Mechanisms
The acrylic double bond in this compound allows it to act as a monomer in radical polymerization. nih.govresearchgate.net This process is typically initiated by the thermal decomposition of a radical initiator, such as potassium persulfate (KPS) or 2,2′-azobisisobutyronitrile (AIBN), to generate free radicals. acs.orgacs.org The polymerization proceeds through the classical steps of initiation, propagation, and termination. acs.org Furan-containing acrylic monomers have been successfully polymerized using these methods. nih.govresearchgate.net
However, furan derivatives can also exhibit a dual role, acting as inhibitors or retarders in radical polymerization systems, particularly in the polymerization of other monomers like vinyl acetate (B1210297). scielo.brscispace.comrevistapolimeros.org.br The inhibitory action is attributed to the reaction of the growing polymer radical with the furan compound, forming a more stable, less reactive radical that slows or halts the polymerization chain reaction. scielo.brscispace.com The radical attack can occur at two primary sites:
The C-5 position of the furan ring : This is often the preferred site of addition for macroradicals. scielo.brscispace.com
The double bond in the side chain : The conjugated system can also trap radicals. scielo.brrevistapolimeros.org.br
The inhibitory strength of furan derivatives in the polymerization of vinyl acetate has been studied, with the effect following the order: furfurylidenacetone > furylacrolein > furanacrylic acid > furylacrylmorpholinamide. scielo.brscispace.com This trend is linked to the stability of the radical formed after the addition of the macroradical. scispace.com
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a key functional handle, allowing for the synthesis of a wide array of derivatives through reactions such as esterification and amidation.
Esterification and Amidation
Esterification of this compound can be accomplished through standard methods, most commonly the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.comgoogle.com The equilibrium of this reaction is typically driven towards the ester product by removing water or using an excess of the alcohol. google.com Esters of the related 3-(furan-2-yl)propenoic acid have been prepared as substrates for further reactions, such as hydroarylation. nih.gov
Amidation involves the conversion of the carboxylic acid to an amide. This transformation is generally achieved by first activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common methods include:
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Use of peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
These methods facilitate the formation of an amide bond upon reaction with a primary or secondary amine. The synthesis of various furan-based esters and amides is a common strategy for creating novel compounds with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net
| Derivative Type | Reagents | Typical Conditions | Example Product Class |
|---|---|---|---|
| Ester | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Alkyl 3-(furan-2-yl)-2-methylprop-2-enoate |
| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Step 1: Anhydrous solvent. Step 2: Addition of amine, often with a non-nucleophilic base. | N,N-Dialkyl-3-(furan-2-yl)-2-methylprop-2-enamide |
| Amide | Amine (R₂NH), Coupling Agent (e.g., DCC, EDC) | Anhydrous polar aprotic solvent (e.g., DCM, DMF) at r.t. | N,N-Dialkyl-3-(furan-2-yl)-2-methylprop-2-enamide |
Decarboxylation Pathways
The decarboxylation of α,β-unsaturated carboxylic acids like this compound is a reaction of significant interest, leading to the formation of substituted furans. While specific studies on the decarboxylation of this exact methylated compound are not prevalent, the mechanistic pathways can be inferred from related structures, such as other α,β-unsaturated acids and furan-based carboxylic acids. stackexchange.comund.edu
Thermal decarboxylation is a common pathway. Under pyrolytic conditions, the molecule can lose carbon dioxide. One proposed mechanism involves the protonation of the α-carbon, followed by the loss of CO2 to form a resonance-stabilized carbocation, which is then quenched by a proton abstraction to yield the corresponding alkene. stackexchange.com Another possibility involves isomerization from the α,β-unsaturated isomer to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids. stackexchange.com
Furthermore, photochemical and photocatalytic methods have been developed for the decarboxylation of α,β-unsaturated carboxylic acids. nih.govacs.org These reactions often proceed through radical intermediates. For instance, visible-light photoredox catalysis can induce decarboxylative fluoroalkylation, suggesting that a radical formed at the α-position after CO2 loss is a key intermediate. nih.gov Such pathways could be applicable to this compound to generate novel furan derivatives. The decarboxylation of 2-furoic acid to furan is known to be activated at temperatures around 140-160 °C, providing a precedent for the thermal lability of the carboxyl group on a furan ring. und.edu
Reactivity of the Furan Heterocycle
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com The oxygen heteroatom donates electron density to the ring, activating it for various transformations. However, this increased reactivity is coupled with a lower resonance energy (18 kcal/mol) compared to benzene, making the furan ring susceptible to ring-opening under certain conditions. chemicalbook.com
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the furan ring of this compound is expected to occur preferentially at the C5 position. The furan ring is highly activated, and electrophilic attack generally occurs at the position adjacent to the oxygen (the α-position). pearson.comquora.comquora.com Since the C2 position is already substituted, the C5 position is the most likely site for substitution. The 2-methylprop-2-enoic acid substituent is an electron-withdrawing group, which deactivates the furan ring towards EAS, but the inherent high reactivity of the furan should still allow for substitution under relatively mild conditions.
The mechanism of EAS on furan involves the attack of the electrophile by the π-system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. chemicalbook.com Attack at the C5 position allows the positive charge to be delocalized over three atoms, including the oxygen atom, which provides significant stabilization. chemicalbook.comquora.com Attack at the C3 or C4 positions would result in a less stable intermediate with only two resonance structures. chemicalbook.com
Common EAS reactions that could be applied to this molecule include:
Nitration: Using reagents like nitric acid in acetic anhydride. pearson.com
Halogenation: Using bromine or chlorine, often without a strong Lewis acid catalyst. pearson.com
Friedel-Crafts Acylation: Introducing an acyl group, typically at the C5 position.
Ring-Opening Reactions
The furan ring, while aromatic, is susceptible to ring-opening reactions, particularly under acidic conditions. rsc.orgscite.aiacs.orgresearchgate.net The driving force for these reactions is the relief of ring strain and the formation of more stable, acyclic dicarbonyl compounds.
The acid-catalyzed ring-opening mechanism typically begins with the protonation of the furan ring, most favorably at the C2 (α) position. acs.orgresearchgate.net This disrupts the aromaticity and makes the ring susceptible to nucleophilic attack. In the presence of water, a nucleophilic attack occurs, leading to a dihydrofuranol intermediate. acs.org Subsequent protonation of the ring oxygen facilitates the final ring-opening step, yielding a 1,4-dicarbonyl compound. acs.org
For this compound, the substituents on the furan ring will influence the rate and outcome of the ring-opening reaction. rsc.orgresearchgate.net The presence of the electron-withdrawing substituent at C2 may affect the initial protonation step. Studies on other substituted furans have shown that the nature of the substituent significantly impacts the reaction pathway and the distribution of products. rsc.orgresearchgate.net
Hydroarylation under Superacid Conditions
A notable reaction of 3-(furan-2-yl)propenoic acids is their ability to undergo hydroarylation of the carbon-carbon double bond when treated with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. While the following data is for the parent compound, 3-(furan-2-yl)propenoic acid, the reactivity is expected to be similar for the 2-methyl derivative.
The reaction proceeds by activating the α,β-unsaturated acid system through superelectrophilic activation. In the presence of a superacid, both the carbonyl oxygen and the furan ring can be protonated, generating a highly electrophilic dicationic intermediate that can be attacked by arenes. The reaction of 3-(furan-2-yl)propenoic acid with various arenes in TfOH gives good yields of the corresponding hydroarylation products.
| Arene | Product | Yield (%) |
|---|---|---|
| Benzene | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33 |
| Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 98 |
| o-Xylene | 3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 91 |
| m-Xylene | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 92 |
| Mesitylene | 3-(Furan-2-yl)-3-(2,4,6-trimethylphenyl)propanoic acid | 55 |
Intramolecular Cyclization Reactions
The structure of this compound contains functionalities that could potentially undergo intramolecular cyclization under certain conditions to form new ring systems. For example, a Nazarov-type cyclization could be envisioned. The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone (or a precursor) to form a cyclopentenone. wikipedia.org While the subject molecule is not a divinyl ketone, under strongly acidic conditions, protonation could generate a pentadienyl cation, which is the key intermediate in the Nazarov cyclization. rsc.org Photochemical conditions have also been used to effect Nazarov cyclizations of 2-furyl vinyl ketones, a class of compounds structurally related to the subject molecule. researchgate.net
Another potential cyclization pathway is a Paal-Knorr type reaction. The Paal-Knorr synthesis is a classic method for synthesizing furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.netorganic-chemistry.org If the furan ring of this compound were to undergo a ring-opening to a 1,4-dicarbonyl intermediate, a subsequent intramolecular cyclization involving the other functionalities of the molecule could lead to complex polycyclic structures.
Furthermore, intramolecular Diels-Alder reactions involving a furan ring are a powerful tool in organic synthesis for building complex polycyclic systems. caltech.eduresearchgate.net Although the dienophile is not directly conjugated with the furan diene in this case, isomerization or other transformations could potentially lead to an intermediate capable of undergoing such a reaction.
Investigating Reaction Mechanisms through Intermediate Characterization
The mechanism of the hydroarylation reaction of 3-(furan-2-yl)propenoic acids in superacid has been investigated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. These studies have provided valuable insights into the nature of the reactive intermediates.
Upon dissolving 3-(furan-2-yl)propenoic acid in the superacid TfOH, NMR studies show the formation of O,C-diprotonated species. The protonation occurs on the carbonyl oxygen of the carboxylic acid and on the C5 carbon of the furan ring. This diprotonated species is a superelectrophile, and it is this intermediate that reacts with the arene in the hydroarylation reaction.
DFT calculations support the experimental findings. They have been used to calculate the Gibbs free energies of the various protonation steps and to analyze the electronic properties of the resulting cationic intermediates. These calculations help to estimate the electrophilicity of the intermediates and predict their reactivity. The global electrophilicity index (ω) is one such parameter used to quantify the electrophilic character of a species.
| Species | Description | Gibbs Energy of Protonation (ΔG, kJ/mol) | Global Electrophilicity Index (ω, eV) |
|---|---|---|---|
| 1a | Neutral Molecule | - | 2.10 |
| Aa | O-protonated | -107.9 | 5.78 |
| Ba | O,C5-diprotonated | -76.6 | 7.71 |
| Ca | O,C3-diprotonated | -46.0 | 7.31 |
The data in Table 2 shows that the O,C5-diprotonated species (Ba) is thermodynamically more favorable than the O,C3-diprotonated species (Ca) and has a higher global electrophilicity index, indicating it is the more reactive electrophile in the hydroarylation reaction.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(furan-2-yl)-2-methylprop-2-enoic acid. Advanced 1D and 2D NMR experiments provide unambiguous evidence for atomic connectivity and spatial relationships.
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial assignment of the chemical environment for each atom. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the vinylic proton, the methyl group protons, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would similarly show resonances for each unique carbon atom.
To confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would reveal scalar coupling between protons on adjacent carbons, for example, confirming the relationship between the vinylic proton and the protons on the furan ring. The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.
For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical. This technique detects spatial proximity between protons. For this compound, a key conformational feature is the orientation around the single bond connecting the furan ring to the propenoic acid moiety. A NOESY experiment would show a cross-peak between the vinylic proton and the adjacent H-3 proton of the furan ring, confirming their close spatial relationship and helping to define the predominant planar conformation of the molecule.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| -COOH | ~12.0 (broad s) | ~170 | - |
| C=CH | ~7.5 (s) | ~135 | NOESY with Furan H-3 |
| C(CH₃)= | - | ~130 | - |
| -CH₃ | ~2.1 (s) | ~15 | HMBC to C=, C=CH, COOH |
| Furan C2 | - | ~151 | - |
| Furan H3 | ~6.7 (d) | ~115 | COSY with Furan H4; NOESY with C=CH |
| Furan H4 | ~6.5 (dd) | ~112 | COSY with Furan H3 and H5 |
| Furan H5 | ~7.6 (d) | ~145 | COSY with Furan H4 |
The parent compound, this compound, is achiral. However, stereochemical analysis using methods like the advanced Mosher's method becomes relevant for chiral derivatives. researchgate.netstackexchange.com For instance, if the double bond were to be stereoselectively reduced to produce the chiral compound 3-(furan-2-yl)-2-methylpropanoic acid, a stereocenter would be created at the C2 position.
To determine the absolute configuration of a chiral alcohol or amine derivative, the advanced Mosher's method is employed. springernature.com This involves creating two diastereomeric esters by reacting the chiral molecule with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the stereocenter can be assigned. stackexchange.com Protons on one side of the MTPA plane in the preferred conformation will experience shielding (negative Δδ), while those on the other side will be deshielded (positive Δδ), allowing for a definitive assignment of the S or R configuration. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule. surfacesciencewestern.com For this compound, these methods go beyond simple identification to analyze the electronic effects of conjugation.
The IR spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. The C=C stretching vibrations of the propenoic acid moiety and the furan ring appear in the 1650-1500 cm⁻¹ region. mdpi.com The conjugation between the furan ring, the double bond, and the carbonyl group leads to a lowering of the C=O and C=C stretching frequencies compared to their unconjugated counterparts.
Raman spectroscopy complements the IR data. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the furan ring and the alkene are typically strong in the Raman spectrum. researchgate.net Analysis of the furan ring modes, such as the ring breathing vibration, can provide insight into the electronic interaction with the substituent. globalresearchonline.net Computational studies, often using Density Functional Theory (DFT), are frequently paired with experimental data to provide a complete assignment of the vibrational modes. globalresearchonline.netdergipark.org.tr
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 3200-2500 (very broad) | Weak/Not observed | Characteristic of hydrogen-bonded dimer. |
| C-H stretch (Furan & Alkene) | 3150-3000 | Strong | Aromatic and vinylic C-H stretches. |
| C=O stretch (Carboxylic Acid) | ~1700 (strong) | Medium | Frequency lowered due to conjugation. |
| C=C stretch (Alkene) | ~1630 (medium) | Strong | Conjugated alkene stretch. |
| C=C stretch (Furan ring) | ~1580, ~1490 | Strong | Characteristic furan ring vibrations. globalresearchonline.net |
| C-O stretch (Furan ring) | ~1040 | Medium | Ring ether C-O-C stretching. researchgate.net |
| C-H out-of-plane bend (Furan) | ~900-750 | Weak | Useful for substitution pattern analysis. globalresearchonline.net |
Chiroptical Spectroscopy for Absolute Configuration Determination
While the parent molecule is achiral, chiroptical techniques are indispensable for determining the absolute configuration of chiral derivatives.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the three-dimensional arrangement of atoms. For a chiral derivative of this compound, an experimental ECD spectrum would show positive or negative bands (Cotton effects) at the wavelengths of UV-Vis absorptions.
The absolute configuration can be determined by comparing the experimental ECD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers. nih.gov These theoretical spectra are typically generated using time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach has been successfully used to determine the absolute configuration of related chiral furan derivatives. nih.gov
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral compound with respect to the wavelength of light. wikipedia.org The ORD curve is a plot of specific rotation versus wavelength. The curve shows a characteristic shape, known as a Cotton effect, in the region of an electronic absorption band, which is directly related to the ECD spectrum through the Kronig-Kramers relations. wikipedia.org A positive Cotton effect corresponds to a peak followed by a trough at decreasing wavelengths, while a negative Cotton effect shows the opposite pattern. By analyzing the sign of the Cotton effects in the ORD spectrum, particularly those associated with the electronic transitions of the furan and propenoate chromophores, the absolute configuration of a chiral derivative can be determined.
Mass Spectrometry for Fragmentation Pathway Analysis (beyond basic identification)
Advanced mass spectrometry techniques are instrumental in elucidating the intricate fragmentation pathways of organic molecules, offering insights far beyond simple molecular weight confirmation. For this compound, a detailed analysis of its fragmentation pattern under electron ionization (EI) reveals a series of characteristic bond cleavages and rearrangements that are diagnostic of its structural features. The interpretation of the mass spectrum provides a roadmap to the molecule's stability and the relative strengths of its chemical bonds.
The fragmentation of related α,β-unsaturated acids and furan-containing compounds suggests a common set of initial fragmentation steps. Generally, for carboxylic acids, prominent peaks corresponding to the loss of hydroxyl (-OH) and carboxyl (-COOH) groups are observed. libretexts.org In the context of this compound, the molecular ion peak [M]⁺ would be expected, followed by fragmentation events initiated by the loss of these functional groups.
A plausible fragmentation pathway, inferred from the behavior of similar structures, would likely involve the following key steps:
Loss of the Carboxyl Group: A primary fragmentation event is the cleavage of the bond between the carboxylic acid group and the propenoic acid backbone. This would result in the loss of a COOH radical (45 Da), leading to the formation of a resonance-stabilized cation.
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another common pathway for carboxylic acids, which would result in a fragment ion with a mass 44 Da less than the molecular ion.
Cleavage of the Furan Ring: The furan moiety itself can undergo characteristic fragmentation. The parent furan cation (m/z 68) and its primary fragment ion (m/z 39) are typically observed in the mass spectra of furan-containing compounds. researchgate.net The cleavage of the bond connecting the furan ring to the propenoic acid side chain can lead to the formation of a furfuryl-type cation.
Rearrangements: McLafferty-type rearrangements are possible, especially in molecules with suitable hydrogen atoms available for transfer, although this is less common in this specific structure.
The following table outlines the predicted major fragment ions for this compound based on the fragmentation patterns of analogous compounds.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| [M]⁺ | [C₈H₈O₃]⁺ | Molecular Ion |
| [M-17]⁺ | [C₈H₇O₂]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid group. |
| [M-45]⁺ | [C₇H₇O]⁺ | Loss of the carboxyl radical (•COOH). |
| 95 | [C₅H₃O₂]⁺ | Furanyl-acylium ion, potentially from cleavage and rearrangement. mdpi.com |
| 68 | [C₄H₄O]⁺ | Furan cation resulting from cleavage of the side chain. researchgate.net |
| 39 | [C₃H₃]⁺ | Common fragment from the furan ring. researchgate.net |
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to modern chemical research, offering precise predictions of molecular properties. For furan-containing compounds, these studies often focus on the interplay between the aromatic furan (B31954) ring and the acrylic acid side chain.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives similar to 3-(furan-2-yl)-2-methylprop-2-enoic acid, such as the related chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, geometry optimization is typically performed using functionals like Becke-3-Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p). These calculations provide optimized molecular geometries, including bond lengths and angles, which have been shown to be in good agreement with experimental data from X-ray crystallography.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. For instance, a smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. DFT calculations for related furan derivatives have been used to determine these electronic parameters, as well as dipole moments and electrostatic potential maps, which visualize the charge distribution and reactive sites within the molecule.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.20 eV |
| Energy Gap (ΔE) | 4.05 eV |
| Dipole Moment | 3.33 Debye |
Theoretical methods are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often employed with DFT (e.g., B3LYP functional), is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical ¹H and ¹³C NMR spectra have been calculated for analogous furan-containing chalcones. These calculated values, when compared to experimental data, typically show a strong linear correlation, validating the accuracy of the computational model and assisting in the correct assignment of spectral peaks.
Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, computational methods can predict Electronic Circular Dichroism (ECD) spectra to determine the absolute configuration. This involves first performing a conformational search to identify all significant low-energy rotamers. Subsequently, Time-Dependent DFT (TD-DFT) calculations are run for each conformer to predict their individual ECD spectra. The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing rotamers. This technique is a powerful tool for assigning the absolute stereochemistry of chiral furan derivatives without the need for X-ray crystallography.
Reaction Pathway Modeling and Transition State Analysis
DFT calculations are instrumental in modeling chemical reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This approach has been applied to reactions involving 3-(furan-2-yl)propenoic acid derivatives. For example, in the hydroarylation of these acids, DFT studies have been used to investigate the corresponding O,C-diprotonated forms, identifying them as the reactive electrophilic species in the transformation nih.gov.
These models can elucidate the thermodynamics and kinetics of a reaction, such as the hydroarylation of the carbon-carbon double bond. By calculating the Gibbs free energies (ΔG) of various protonation steps and locating the transition state structures, researchers can predict the most favorable reaction pathway and understand the factors controlling regioselectivity and stereoselectivity. Such mechanistic studies are critical for optimizing reaction conditions and designing more efficient synthetic routes nih.gov.
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational conformational analysis is used to explore the potential energy landscape of a molecule and identify its stable conformers.
For the related compound (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, conformational analysis has been performed by calculating the potential energy curve (PEC) as a function of specific torsion angles. By systematically rotating a key dihedral angle (e.g., around the C-C single bond connecting the furan ring to the propenone linker) and calculating the energy at each step, researchers can identify the low-energy conformations. These studies have revealed the existence of stable syn and anti conformers. The energy difference between these conformers can be calculated, indicating their relative populations at equilibrium. For some furan acrylic acids, the most stable geometry involves the acrylic acid chain lying in a plane nearly perpendicular to the plane of the furan ring researchgate.net.
| Method | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| HF/6-311++G(d,p) | anti | 0.00 |
| syn | 1.15 | |
| DFT/B3LYP/6-311++G(d,p) | anti | 0.00 |
| syn | 0.07 |
Quantitative Structure-Activity Relationship (QSAR) Studies (for mechanistic insights, not clinical efficacy)
While no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the mechanistic insights of this compound were identified, this methodology offers a valuable approach for future investigations. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activities.
For mechanistic insights, QSAR could be used to correlate computationally derived descriptors (such as HOMO/LUMO energies, Mulliken charges, or dipole moments) with experimental kinetic data (like reaction rates or equilibrium constants) for a series of related furan derivatives. Such a model could help identify the key electronic or steric factors that govern the reaction mechanism, providing predictive power for designing new derivatives with enhanced reactivity or selectivity.
Molecular Dynamics Simulations (if applicable for interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often used for large biological systems, MD can also provide insights into the behavior of smaller molecules in various environments.
For furan-based materials, reactive MD simulations have been developed to model complex processes like pyrolysis, predicting the evolution of molecular structure and material properties stevens.edu. For a molecule like this compound, MD simulations could be employed to study its behavior in solution, examining solvation effects, aggregation tendencies, and interactions with other molecules. This can be particularly relevant for understanding its solubility, stability, and how it might interact with catalysts or other reactants in a reaction mixture.
Biological Activities and Mechanistic Studies in Vitro Focus
Antimicrobial Activity Studies
While specific data on the antimicrobial efficacy of 3-(furan-2-yl)-2-methylprop-2-enoic acid is not prominently available in the reviewed literature, the broader class of furan (B31954) derivatives has been the subject of numerous antimicrobial investigations. acs.orgijabbr.com These studies offer valuable insights into the potential activity of the target compound.
Research into furan derivatives has demonstrated their potential as antibacterial agents. researchgate.net For instance, certain furan-containing compounds have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. One study on novel furan-tagged thienopyrimidine derivatives identified compounds with notable antibacterial effects. ijabbr.com Another investigation into nitrofurantoin (B1679001) analogues revealed that some derivatives exhibit good antibacterial activities against Escherichia coli. researchgate.net The antimicrobial activity of furan fatty acids against methicillin-resistant Staphylococcus aureus (MRSA) has also been reported, highlighting the potential of the furan scaffold in combating resistant bacterial strains. acs.org
Table 1: Examples of In Vitro Antibacterial Activity of Furan Derivatives
| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Furan-tagged Thienopyrimidines | E. coli, S. aureus | Notable antibacterial efficacy | ijabbr.comscispace.com |
| Nitrofurantoin Analogues | Escherichia coli | Good antibacterial activities | researchgate.net |
This table presents data for furan derivatives to infer the potential activity of this compound.
The antifungal potential of furan-containing compounds has also been an area of active research. Studies on various furan derivatives have shown efficacy against fungal pathogens like Candida albicans. For example, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related to the compound of interest, demonstrated good antimicrobial activity against Candida albicans at a concentration of 64 µg/mL. nih.gov This suggests that the furan core is a viable pharmacophore for the development of antifungal agents.
The antimicrobial effects of furan derivatives are believed to stem from various mechanisms of action. One proposed mechanism is the selective inhibition of microbial growth through the modification of enzymes. acs.org The electron-rich nature of the furan ring allows for significant chemical interactions that can disrupt biological processes. scispace.com Other potential mechanisms include the disruption of the bacterial membrane and binding to microbial DNA/RNA, which ultimately leads to cell death. scispace.com For some furan compounds, the site of action is thought to be the double bond in the side chain, which can react with radicals, or the C-5 position of the furan ring.
Structure-Activity Relationship (SAR) Investigations for Biological Targets (mechanistic, non-clinical)
The biological activity of furan derivatives is intrinsically linked to their chemical structure. ijabbr.com Systematic modifications of the furan scaffold and its substituents have been employed to understand the structure-activity relationships (SAR) that govern their efficacy.
The substitution pattern on the furan ring plays a critical role in the biological activity of these compounds. Investigations have shown that the presence of the furan ring, along with other aromatic systems, strongly influences their biological effects. acs.org For example, in a study of furanylmethylpyrrolidine-based inhibitors, modifications to substituents on a phenyl ring attached to the furan core led to significant variations in inhibitory activity. The introduction of a nitro group, for instance, has been a common strategy to enhance the antimicrobial properties of furan derivatives. ijabbr.com The position of substituents is also crucial; studies on phenylfuranylnicotinamidines indicated that the placement of electron-donating or electron-withdrawing groups had a considerable impact on their antibacterial efficacy. scispace.com
The α,β-unsaturated carboxylic acid moiety is a key structural feature that often contributes to the biological activity of a molecule. This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules like proteins and enzymes. This reactivity can lead to the covalent modification of biological targets, resulting in the inhibition of their function. The conjugated system, which includes the furan ring, the double bond, and the carboxylic acid, creates a planar and electron-rich structure that can readily interact with biological systems. The geometry of the molecule, such as the planarity between the furan ring and the acrylic acid side chain, can also influence its interaction with target sites and, consequently, its biological activity. researchgate.net
Other Biological Activities (Mechanistic/In Vitro)
Enzyme Modulation/Inhibition (in vitro)
Currently, there is no specific information available in peer-reviewed literature detailing the in vitro enzyme modulation or inhibition activities of this compound. While the broader class of furan derivatives has been investigated for various enzymatic interactions, dedicated studies on this particular compound are not presently documented.
Receptor Binding Studies (in vitro)
Specific in vitro receptor binding assays for this compound have not been reported in the available scientific literature. Consequently, its affinity and interaction with specific biological receptors are currently unknown.
Anti-inflammatory Activity (in vitro models)
Direct studies on the in vitro anti-inflammatory activity of this compound using established models, such as inhibition of inflammatory mediators in cell cultures, are not currently available in published research. While related furan compounds have demonstrated anti-inflammatory potential, specific data for this compound is lacking. For instance, furan fatty acids and the natural product fraxinellone (B1674054) are known to have impacts on inflammatory pathways, but similar investigations have not been extended to this specific molecule. mdpi.com
Emerging Non Clinical Applications and Material Science Relevance
Use as Monomers in Polymer Synthesis
The presence of a polymerizable double bond in 3-(furan-2-yl)-2-methylprop-2-enoic acid and its derivatives makes them attractive monomers for the synthesis of a variety of polymers. The furan (B31954) ring introduces unique properties to the resulting polymer chains, including potential for bio-based origins and specific chemical reactivity.
While direct, extensive research on the incorporation of this compound into acrylic polymers and resins is an emerging area, the broader class of furan-based monomers is recognized for its potential in polymer synthesis. mdpi.comresearchgate.net Furan derivatives are considered valuable platform chemicals, often derived from biomass, for the synthesis of a wide array of products including polymers and resins. mdpi.comresearchgate.net The incorporation of the furan moiety into acrylic polymer backbones can impart desirable characteristics such as increased thermal stability and altered solubility profiles. The methyl substitution on the acrylic acid backbone of this compound would further influence the steric and electronic environment of the polymerizable double bond, potentially affecting polymerization kinetics and the properties of the final polymer.
Furan acrylate (B77674) derivatives have demonstrated high photosensitivity, making them suitable for photopolymerizable formulations. rsc.org Research into bifunctional and trifunctional furan acrylate monomers, synthesized from the biomass material furfural (B47365), has shown their capability for solid-state photopolymerization without the need for photoinitiators. rsc.org These monomers exhibit strong UV absorption properties. rsc.org Although this research did not specifically use the 2-methylprop-2-enoic acid variant, it highlights the intrinsic photo-reactivity of the furan acrylate structure. The ester derivatives of this compound could similarly be expected to participate in photopolymerization reactions, leading to the formation of crosslinked networks upon exposure to UV light. This opens up possibilities for their use in light-cured coatings, inks, and adhesives.
Building Blocks in Organic Synthesis for Complex Molecular Architectures
Furan compounds are widely utilized as versatile building blocks in organic synthesis for the preparation of a variety of useful products, including natural compounds. nih.gov The reactivity of the furan ring and the acrylic acid functionality in this compound allows for a range of chemical transformations.
Research has demonstrated the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. mdpi.comresearchgate.net This reaction, facilitated by a Brønsted superacid, showcases the utility of the furan acrylic acid scaffold in creating more complex molecular structures with potential applications in medicinal chemistry and material science. mdpi.comresearchgate.net The furan ring itself can undergo various transformations, further expanding the synthetic possibilities. The development of novel compounds from furfural and its derivatives is an active area of research in organic chemistry. mdpi.comnih.gov
Table 1: Synthetic Transformations of Furan Propenoic Acid Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 3-(furan-2-yl)propenoic acids/esters | Arenes in Brønsted superacid | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | mdpi.comresearchgate.net |
| 5-substituted tetrazoles | Mixed anhydrides of 3-(5-nitro-2-furyl)acrylic acid | 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes | chempap.org |
Potential in Materials Science and Coatings
The use of biomass-derived furan compounds is a growing area of interest in materials science for the development of sustainable materials. researchgate.net Furan derivatives are being explored as bio-based building blocks to create innovative materials, including UV-curable coatings. researchgate.net
Research into thiol-ene bio-based networks has utilized furan allyl derivatives for green coating applications. researchgate.net In these studies, furan derivatives were modified and then cured with multifunctional thiols using UV light to form thermoset materials. researchgate.net While this compound was not directly used, this research demonstrates the principle of incorporating furan moieties into polymer networks for coating applications. The acrylic acid functionality of this compound could be readily converted to an allyl ester or other reactive group, enabling its participation in such thiol-ene or other crosslinking chemistries. The resulting furan-containing coatings could offer a sustainable alternative to fossil-fuel-based materials.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Pathways
The current synthesis of 3-(furan-2-yl)-2-methylprop-2-enoic acid and its analogs often relies on classical condensation reactions, such as the reaction of furan-2-carbaldehydes with derivatives of malonic acid. nih.govresearchgate.net While effective, these methods may not align with the modern principles of green chemistry. Future research must prioritize the development of more sustainable and efficient synthetic routes.
A significant challenge is the transition from fossil-based feedstocks to fully renewable starting materials. nih.gov Research should focus on pathways that utilize biomass-derived platform molecules like furfural (B47365) directly, minimizing derivatization steps. nih.govresearchgate.net The development of one-pot syntheses, which combine multiple reaction steps into a single procedure, represents a promising avenue for improving efficiency and reducing waste. elsevierpure.com An example of a green and environmentally benign process is the base-catalyzed cross-aldol condensation used to produce other furan-based monomers, which utilizes renewable materials and generates water as the primary byproduct. nih.gov The goal is to create scalable, energy-efficient processes that are environmentally benign, potentially involving enzymatic catalysis or flow chemistry systems. nih.govmdpi.com
Exploration of Advanced Catalytic Systems for Derivatization
The functionalization of this compound is critical for tuning its properties for specific applications. The development of advanced catalytic systems is paramount to achieving selective and efficient derivatization. mdpi.com The furan (B31954) ring, the carboxylic acid group, and the double bond all offer sites for chemical modification, but controlling selectivity is a major challenge.
Future investigations should explore a diverse range of catalysts:
Heterogeneous Catalysts: Zeolites and other solid acid catalysts offer high thermal and chemical stability and can be easily separated and recycled. frontiersin.org Mesoporous zeolites, in particular, can overcome kinetic diffusion limitations seen with microporous variants. frontiersin.org
Non-Noble Metal Catalysts: To reduce costs and improve sustainability, research is shifting towards catalysts based on abundant metals like iron, cobalt, nickel, and copper. frontiersin.org While promising, challenges such as metal leaching must be addressed. frontiersin.org
Homogeneous Catalysts: Polyoxometalates (POMs) are versatile catalysts with tunable acidity that have been successfully used in biomass valorization. nih.gov Likewise, ionic liquids can act as both solvents and catalysts, offering unique reaction environments. frontiersin.org
Superacid Systems: Brønsted superacids like triflic acid (TfOH) have been shown to be effective in the hydroarylation of the carbon-carbon double bond in similar furan-based propenoic acids, demonstrating a powerful method for creating complex derivatives. nih.govmdpi.com
The proper tuning of catalyst properties, whether homogeneous or heterogeneous, remains a critical aspect for developing feasible and sustainable processes for furan derivatization. mdpi.com
| Catalyst Type | Examples | Potential Application for Derivatization | Key Advantages & Challenges |
| Zeolites | H-ZSM-5, KIT-6 | Selective hydrogenation, etherification, dehydration. | High stability, shape selectivity; potential for diffusion limitations. frontiersin.org |
| Non-Noble Metals | Fe, Co, Ni, Cu-based | Hydrogenation of the furan ring or double bond. | Low cost, high availability; challenges with metal leaching and stability. frontiersin.org |
| Ionic Liquids (ILs) | Acidic functionalized ILs | Solvent and catalyst for esterification or dehydration reactions. | Tunable properties, green solvent potential; synthesis and recovery can be complex. frontiersin.org |
| Polyoxometalates (POMs) | POM-based materials | Acid or oxidation catalysis for functional group transformation. | Adjustable acidity, green credentials; solubility can be an issue, requiring immobilization. nih.gov |
| Superacids | Triflic Acid (TfOH) | Hydroarylation of the double bond to add aryl groups. | High reactivity for C-C bond formation; requires careful handling and neutralization. nih.govmdpi.com |
Deeper Mechanistic Understanding of Chemical and Biological Interactions
A profound understanding of the reaction mechanisms and biological interactions of this compound and its derivatives is essential for rational design and optimization. The furan ring's high electron density makes it susceptible to electrophilic substitution, but its reactivity is complex and can lead to various reaction pathways, including cycloaddition and ring-opening. numberanalytics.com
Future work should employ a combination of experimental and computational methods to elucidate these mechanisms. In situ spectroscopic techniques, such as NMR, can provide real-time insights into reaction pathways. mdpi.com Concurrently, computational tools like Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, as demonstrated in studies of hydroarylation reactions where O,C-diprotonated forms of furan acids were identified as the reactive species. nih.govmdpi.com
From a biological perspective, furan derivatives are known to possess a wide spectrum of activities, including antimicrobial and anti-inflammatory effects. nih.govresearchgate.netutripoli.edu.ly The mechanisms often involve the modulation of specific signaling pathways or the inhibition of microbial enzymes. nih.gov However, the precise structure-activity relationships are often poorly understood. nih.gov Future research must focus on identifying the specific biological targets and clarifying how the molecular structure interacts with them. This knowledge is crucial for designing safer and more potent derivatives for pharmaceutical applications. numberanalytics.com
Design and Synthesis of Advanced Derivatives with Tailored Academic Properties
The ultimate goal of studying this compound is to use it as a building block for advanced materials and molecules with tailored properties. mdpi.com Its structure provides a versatile scaffold for creating a wide array of derivatives. For example, reactions at the double bond can lead to 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown promising antimicrobial activity. nih.govmdpi.com
Future research should systematically explore derivatization to create libraries of novel compounds for various applications:
Polymers: The molecule can be functionalized to act as a monomer for producing fully biobased and potentially biodegradable polymers. nih.gov Research into creating furanic polymers with specific thermal, mechanical, or photoactive properties is a promising area. nih.gov
Pharmaceuticals: By modifying the substituents on the furan ring or the acid moiety, new derivatives can be synthesized and screened for a range of biological activities, including anticancer and antimicrobial properties. numberanalytics.comutripoli.edu.ly
Fine Chemicals: Derivatization can lead to the production of innovative surfactants, solvents, and adhesives, contributing to a more sustainable chemical industry. mdpi.com
The development of synthetic methodologies that allow for precise control over the stereochemistry and regiochemistry of these derivatives will be a significant challenge.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Synthesis Design
The complexity of chemical synthesis and the vast number of potential derivatives make traditional trial-and-error research inefficient. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization process. researchgate.net
Future research directions in this domain include:
Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-property relationship (QSPR) models. researchgate.net For instance, artificial neural networks have been successfully used to predict the fuel properties of furan derivatives based on their molecular structure, allowing for preemptive screening of candidates before their costly synthesis. researchgate.net Similar models could predict the biological activity, toxicity, or material properties of novel derivatives of this compound.
Synthesis Design and Optimization: AI can analyze vast reaction databases to predict the outcomes of chemical reactions and suggest optimal synthetic pathways. This can help chemists design more efficient and sustainable routes to target molecules, reducing the number of experiments needed.
High-Throughput Screening: When combined with automated synthesis and testing platforms, AI can guide the design of experiments, enabling the rapid screening of large libraries of compounds to identify leads with desired properties. The ability of AI models to analyze huge quantities of data in real-time can uncover insights that might be missed by conventional techniques. irejournals.com
The main challenge in this area is the need for large, high-quality datasets for training robust and accurate ML models. Fostering data-sharing initiatives within the chemical research community will be crucial for realizing the full potential of AI in this field.
Q & A
Q. What are the optimal synthetic routes for 3-(furan-2-yl)-2-methylprop-2-enoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with furan-2-carboxylic acid derivatives. For example, a Friedel-Crafts acylation or Wittig reaction can introduce the methylpropenoic acid moiety. Reaction parameters such as temperature (e.g., 60–80°C for 6–12 hours), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) significantly impact yield. Monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography are critical .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the furan ring protons (δ 6.2–7.5 ppm) and the methylpropenoic acid moiety (δ 1.8–2.2 ppm for methyl groups). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 166) .
Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include:
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, followed by HPLC analysis to detect degradation.
- Thermal stability : Heat samples at 40–80°C and monitor decomposition via TLC or NMR.
- Light sensitivity : Expose to UV light (254 nm) and track changes in absorbance spectra. The furan ring is prone to oxidation, so antioxidants (e.g., BHT) may be necessary in storage .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use cell-based assays such as:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against E. coli or S. aureus.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or kinases. Always include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers address unexpected byproducts during synthesis, such as isomerization or ring-opening of the furan moiety?
- Methodological Answer : Byproduct formation often arises from reaction conditions. For example:
- Isomerization : Use lower temperatures and inert atmospheres (N₂/Ar) to prevent E→Z isomerization.
- Ring-opening : Avoid strong acids/bases; replace HCl with milder acids (e.g., acetic acid).
- Resolution : Purify via chiral chromatography if enantiomers form. Confirm structures using 2D NMR (COSY, NOESY) .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Systematic SAR studies involve:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the furan ring.
- Bioisosteric replacement : Replace the methyl group with CF₃ or ethyl to assess steric/electronic effects.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electron density and docking studies (AutoDock Vina) for target binding .
Q. How should contradictory bioactivity data between studies be resolved?
- Methodological Answer : Reconcile discrepancies by:
Q. What computational approaches predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer : Employ:
Q. How can impurity profiling be conducted to meet pharmacopeial standards?
- Methodological Answer : Follow ICH guidelines:
- Forced degradation : Expose the compound to heat, light, and oxidative conditions (H₂O₂).
- HPLC-MS/MS : Identify impurities with >0.1% abundance.
- Reference standards : Use certified materials (e.g., USP standards) for quantification .
Q. What methodologies are used to study metabolic pathways of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
